molecular formula C18H21NO4 B12125355 Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- CAS No. 937693-14-6

Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-

Cat. No.: B12125355
CAS No.: 937693-14-6
M. Wt: 315.4 g/mol
InChI Key: RSKLMNGKAZQLNT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3-(4-methoxyphenoxy)propylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid, 4-methoxyphenol, and 3-chloropropylamine.

    Formation of Intermediate: The 4-methoxyphenol is reacted with 3-chloropropylamine under basic conditions to form 3-(4-methoxyphenoxy)propylamine.

    Coupling Reaction: The intermediate 3-(4-methoxyphenoxy)propylamine is then coupled with benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methoxy-: Similar structure but lacks the 3-(4-methoxyphenoxy)propylamino group.

    Benzoic acid, 3-methyl-: Similar structure but lacks the 3-(4-methoxyphenoxy)propylamino group.

    Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-: Similar structure but lacks the methyl group.

Uniqueness

Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- is unique due to the presence of both the 3-(4-methoxyphenoxy)propylamino group and the methyl group, which confer specific chemical and biological properties that are distinct from its similar compounds.

Properties

CAS No.

937693-14-6

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenoxy)propylamino]-3-methylbenzoic acid

InChI

InChI=1S/C18H21NO4/c1-13-5-3-6-16(18(20)21)17(13)19-11-4-12-23-15-9-7-14(22-2)8-10-15/h3,5-10,19H,4,11-12H2,1-2H3,(H,20,21)

InChI Key

RSKLMNGKAZQLNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NCCCOC2=CC=C(C=C2)OC

Origin of Product

United States

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